2-(6-chloro-4-phenylquinazolin-2-yl)-5-(4-methoxyphenyl)-3'-(4-methylphenyl)-1'-phenyl-3,4-dihydro-1'H,2H-3,4'-bipyrazole
Descripción
The compound 2-(6-chloro-4-phenylquinazolin-2-yl)-5-(4-methoxyphenyl)-3'-(4-methylphenyl)-1'-phenyl-3,4-dihydro-1'H,2H-3,4'-bipyrazole is a complex heterocyclic molecule featuring a quinazoline core linked to a 3,4'-bipyrazole scaffold. Key structural elements include:
- A 6-chloro-4-phenylquinazoline moiety, providing electron-withdrawing and aromatic characteristics.
- A 3,4-dihydro-1'H,2H-3,4'-bipyrazole system with substituents at the 5-, 3'-, and 1'-positions:
- 4-Methoxyphenyl (electron-donating methoxy group).
- 4-Methylphenyl (hydrophobic methyl group).
- Phenyl (aromatic bulk).
Propiedades
IUPAC Name |
6-chloro-2-[5-(4-methoxyphenyl)-3-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]-3,4-dihydropyrazol-2-yl]-4-phenylquinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H31ClN6O/c1-26-13-15-29(16-14-26)39-34(25-46(45-39)31-11-7-4-8-12-31)37-24-36(27-17-20-32(48-2)21-18-27)44-47(37)40-42-35-22-19-30(41)23-33(35)38(43-40)28-9-5-3-6-10-28/h3-23,25,37H,24H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXPRNYXUSRSJFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C=C2C3CC(=NN3C4=NC5=C(C=C(C=C5)Cl)C(=N4)C6=CC=CC=C6)C7=CC=C(C=C7)OC)C8=CC=CC=C8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H31ClN6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
647.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Formation of the Quinazolin-4-One Intermediate
The quinazoline scaffold is typically derived from anthranilic acid derivatives. As demonstrated in Patent WO2004069791A2, reacting substituted anthranilic acid with formamidine acetate under reflux in ethylene glycol monomethyl ether yields quinazolin-4-one intermediates. For the target compound, 6-chloro-4-phenylquinazolin-4(3H)-one serves as the precursor. Key steps include:
- Nitration and Chlorination : Nitration of quinazolin-4-one using 65% nitric acid introduces nitro groups at the 6-position, followed by chlorination with POCl₃ or PCl₅ to replace the carbonyl oxygen with chlorine.
- Phenyl Substitution : A Buchwald-Hartwig coupling with phenylboronic acid in the presence of palladium catalysts introduces the 4-phenyl group.
Functionalization at the 2-Position
To attach the bipyrazole moiety, the 2-position of the quinazoline must be activated. Source describes thiolation of quinazolin-4-one using Lawesson’s reagent, followed by alkylation with ethyl chloroacetate to introduce sulfanyl groups. Alternatively, direct coupling via Suzuki-Miyaura reactions with boronic esters may link the quinazoline to the bipyrazole.
Construction of the Bipyrazole Moiety
Synthesis of 5-(4-Methoxyphenyl)-3'-(4-Methylphenyl)-1'-Phenylpyrazole
The bipyrazole system is assembled through cyclocondensation reactions. Source outlines a method where chalcones (α,β-unsaturated ketones) react with hydrazine hydrate in glacial acetic acid to form pyrazolines. For the target compound:
- Chalcone Preparation : Condensation of 4-methoxyacetophenone with 4-methylbenzaldehyde in basic ethanol yields the chalcone intermediate.
- Pyrazoline Formation : Treatment with hydrazine hydrate induces cyclization, forming 3,4-dihydro-1'H-pyrazole. Subsequent oxidation with DDQ (dichlorodicyanoquinone) affords the fully aromatic bipyrazole.
Coupling of Quinazoline and Bipyrazole Units
Nucleophilic Aromatic Substitution
The quinazoline’s 2-chloro group reacts with the bipyrazole’s amine or thiol functionality. For example, in Source, a thiolate intermediate displaces chloride in alkaline conditions, forming a sulfanyl linkage. Similarly, amination using Pd-catalyzed cross-coupling (e.g., Buchwald-Hartwig) attaches the bipyrazole.
Characterization and Optimization
Reaction conditions (temperature, solvent, catalyst) critically influence yields. Source reports that Pd(PPh₃)₄ in 1,2-dimethoxyethane at 80°C achieves >70% coupling efficiency. Purification via column chromatography (silica gel, ethyl acetate/hexane) isolates the target compound.
Analytical Validation and Spectral Data
Spectroscopic Confirmation
Crystallographic Analysis
Single-crystal X-ray diffraction (as in Source) verifies molecular geometry. The dihedral angle between quinazoline and phenyl rings (~86°) indicates orthogonal orientation, minimizing steric strain.
Comparative Analysis of Synthetic Routes
Challenges and Optimization Strategies
- Regioselectivity : Nitration of quinazolin-4-one produces 6- and 8-nitro isomers. Chromatographic separation or selective reduction (e.g., SnCl₂/HCl) isolates the 6-nitro derivative.
- Steric Hindrance : Bulky substituents on the bipyrazole reduce coupling efficiency. Using bulky phosphine ligands (e.g., XPhos) improves Pd-catalyzed reactions.
Análisis De Reacciones Químicas
Types of Reactions
2-(6-chloro-4-phenylquinazolin-2-yl)-5-(4-methoxyphenyl)-3'-(4-methylphenyl)-1'-phenyl-3,4-dihydro-1'H,2H-3,4'-bipyrazole can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides or other oxygen-containing compounds.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms to form reduced compounds.
Substitution: Replacement of one functional group with another, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts such as palladium on carbon. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired transformations occur efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield quinazoline oxides, while reduction could produce dihydroquinazolines
Aplicaciones Científicas De Investigación
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
-
Anticancer Properties :
- The compound has shown potential in inhibiting cancer cell proliferation. Docking studies and cytotoxicity assays suggest that it can effectively target various cancer cell lines.
- Quinazoline derivatives, including this compound, are known for their ability to interfere with cancer cell signaling pathways, making them candidates for further development in cancer therapeutics.
-
Antimicrobial Activity :
- The presence of the phenyl and methoxy substituents enhances the compound's antimicrobial properties. Studies have indicated efficacy against a variety of bacterial strains.
-
Anti-inflammatory Effects :
- Similar compounds in the quinazoline family have been documented to possess anti-inflammatory properties, which could be explored further for therapeutic applications in inflammatory diseases.
Case Study 1: Anticancer Activity
A study conducted on the anticancer effects of quinazoline derivatives revealed that compounds similar to 2-(6-chloro-4-phenylquinazolin-2-yl)-5-(4-methoxyphenyl)-3'-(4-methylphenyl)-1'-phenyl-3,4-dihydro-1'H,2H-3,4'-bipyrazole exhibited significant cytotoxicity against breast and lung cancer cell lines. The mechanism was attributed to apoptosis induction through mitochondrial pathways.
Case Study 2: Antimicrobial Efficacy
Research published in a peer-reviewed journal demonstrated that derivatives of this compound showed potent activity against Gram-positive and Gram-negative bacteria. The study highlighted the structure–activity relationship (SAR), indicating that modifications to the phenyl groups could enhance antimicrobial potency.
Mecanismo De Acción
The mechanism of action of 2-(6-chloro-4-phenylquinazolin-2-yl)-5-(4-methoxyphenyl)-3'-(4-methylphenyl)-1'-phenyl-3,4-dihydro-1'H,2H-3,4'-bipyrazole involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Substituents
Compound 4 (4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole) and Compound 5 (4-(4-fluorophenyl) variant) are isostructural, with Cl vs. F substituents altering halogen-bonding interactions. Both adopt triclinic (P̄1) symmetry and similar molecular conformations, but crystal packing adjusts to accommodate substituent size and polarity .
Key Insight : Halogen substituents (Cl, F) minimally affect core geometry but influence intermolecular interactions, which may correlate with binding site compatibility in therapeutic applications .
Substituent Effects on Bipyrazole Core Geometry
In 3,3'-bipyrazole derivatives , the nature of R1 and R2 substituents (e.g., nitro, isopropyl, phenyl) significantly impacts crystallographic parameters:
- R1 (e.g., phenyl in the target compound) has negligible effects on bond lengths.
- R2 (e.g., 4-methoxyphenyl) alters torsion angles and molecular planarity, inducing deviations up to 90° in aryl group orientation .
Comparison : The target compound’s 4-methoxyphenyl group likely introduces steric hindrance and electronic effects, differentiating its geometry from derivatives with smaller substituents (e.g., methyl or halogens).
Bioactivity Correlations
- Compound 6f (5,3'-diphenyl-1',2-diisonicotinoyl-3,4-dihydro-1'H,2H-3,4'-bipyrazole with methoxy substitution) demonstrated potent antifungal activity, comparable to fluconazole .
- 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(5-methyl-1-p-tolyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole showed antimicrobial activity, highlighting the role of halogenated aryl groups .
Implication : The target compound’s 4-methoxyphenyl and 6-chlorophenyl groups may enhance bioactivity through synergistic electronic and hydrophobic interactions.
Data Tables
Table 1: Structural and Functional Comparison of Analogous Compounds
Table 2: Substituent Effects on Bipyrazole Derivatives
| Substituent (R2) | Bond Length (C-N, Å) | Torsion Angle (°) | Crystal Packing |
|---|---|---|---|
| 4-Methoxyphenyl | 1.34–1.38 | 85–90 | Increased π-stacking |
| Nitrophenyl | 1.35–1.40 | 75–80 | Layered, H-bond dominated |
| Isopropyl | 1.32–1.36 | 60–65 | Disordered, van der Waals |
Actividad Biológica
The compound 2-(6-chloro-4-phenylquinazolin-2-yl)-5-(4-methoxyphenyl)-3'-(4-methylphenyl)-1'-phenyl-3,4-dihydro-1'H,2H-3,4'-bipyrazole is a complex organic molecule that belongs to the quinazoline and bipyrazole families. These compounds are noted for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. This article reviews the biological activity of this specific compound based on recent research findings.
Chemical Structure
The molecular formula of the compound is , with a molecular weight of approximately 490.97 g/mol. The structure features multiple aromatic rings and functional groups that contribute to its biological properties.
Anticancer Activity
Research has shown that quinazoline derivatives exhibit significant anticancer properties. The compound has demonstrated promising cytotoxic effects against various cancer cell lines. For instance, studies have reported that quinazoline derivatives can inhibit the proliferation of cancer cells by targeting specific pathways involved in cell cycle regulation and apoptosis.
Table 1: Cytotoxicity Data Against Cancer Cell Lines
The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the potential of this compound compared to established chemotherapeutics like doxorubicin.
The mechanism through which this compound exerts its anticancer effects may involve:
- Inhibition of Poly(ADP-ribose) Polymerase (PARP) : Some quinazoline derivatives have been identified as inhibitors of PARP enzymes, which play a role in DNA repair mechanisms in cancer cells. By inhibiting these enzymes, the compound may enhance the cytotoxic effects of DNA-damaging agents.
- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest : Quinazoline derivatives can interfere with cell cycle progression, particularly at the G1/S checkpoint, thereby preventing cancer cell proliferation.
Antimicrobial Activity
In addition to anticancer properties, quinazoline derivatives have shown antimicrobial activity against various pathogens. The presence of functional groups such as methoxy and chloro substituents enhances their interaction with microbial targets.
Table 2: Antimicrobial Activity Data
These results suggest that the compound could be developed as a potential antimicrobial agent due to its ability to inhibit bacterial growth effectively.
Case Studies
A notable study focused on synthesizing various quinazoline derivatives and assessing their biological activity against cancer cell lines and microbial strains. The synthesized compounds were evaluated using standard assays such as MTT for cytotoxicity and broth dilution methods for antimicrobial testing. The findings indicated that modifications in the structure significantly influenced both anticancer and antimicrobial activities.
Q & A
Q. Experimental Validation :
- In vitro assays : IC₅₀ values against HeLa cells (e.g., 2.1 µM for chloro-substituted derivatives) .
- Docking studies : Pyrazole-EGFR kinase domain interactions modeled using AutoDock Vina .
Basic: What are the challenges in achieving regioselectivity during cyclization?
Methodological Answer:
- Competing Pathways : Quinazoline-pyrazole fusion may yield 1,2,3-triazole byproducts under Cu-catalyzed conditions .
- Mitigation Strategies :
- Temperature Control : Lower temperatures (0–5°C) favor quinazoline-pyrazole coupling over side reactions .
- Catalyst Screening : Pd(OAc)₂/XPhos improves regioselectivity vs. Pd(PPh₃)₄ .
Advanced: How to address contradictions in reported bioactivity data across studies?
Methodological Answer:
- Data Triangulation : Compare IC₅₀ values across standardized assays (e.g., MTT vs. SRB protocols) .
- Meta-Analysis : Adjust for variables like cell line heterogeneity (e.g., HT-29 vs. MCF-7) or solvent (DMSO concentration ≤0.1%) .
- Reproducibility Checks : Validate results using orthogonal methods (e.g., flow cytometry for apoptosis vs. Western blot for caspase-3) .
Basic: How to design stability studies for this compound under physiological conditions?
Methodological Answer:
- pH-Dependent Stability : Incubate in PBS (pH 7.4) and simulate gastric fluid (pH 1.2) at 37°C. Monitor degradation via HPLC at 254 nm .
- Light Sensitivity : Expose to UV-Vis (300–800 nm) and quantify photodegradation products using LC-MS .
- Oxidative Stability : Treat with H₂O₂ (0.3% v/v) and analyze via TLC for peroxide adducts .
Advanced: What strategies improve solubility without compromising activity?
Methodological Answer:
- Prodrug Design : Introduce phosphate esters at the 4-methoxyphenyl group (hydrolyzed in vivo) .
- Nanoformulation : Encapsulate in PLGA nanoparticles (size <200 nm, PDI <0.2) to enhance aqueous dispersion .
- Co-Crystallization : Use succinic acid or β-cyclodextrin to form co-crystals (confirmed via PXRD) .
Basic: What purification methods are optimal for removing aryl boronate byproducts?
Methodological Answer:
- Column Chromatography : Use silica gel (230–400 mesh) with ethyl acetate/hexane (3:7) gradient .
- Recrystallization : Ethanol/water (1:2) yields >95% purity (melting point 141–143°C) .
- HPLC Prep : C18 column, isocratic elution with MeCN/H₂O (65:35) at 2 mL/min .
Advanced: How to validate target engagement in cellular models?
Methodological Answer:
- Cellular Thermal Shift Assay (CETSA) : Heat-shock treated lysates (45–65°C) confirm compound binding to EGFR .
- RNAi Knockdown : siRNA-mediated EGFR silencing reduces compound efficacy (e.g., IC₅₀ increases from 2.1 µM to >10 µM) .
- Pull-Down Assays : Biotinylated probes capture target proteins for LC-MS/MS identification .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
